4-Decylbenzeneboronic acid
Overview
Description
4-Decylbenzeneboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a benzene ring, which is further substituted with a decyl chain. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Decylbenzeneboronic acid typically involves the reaction of 4-Decylbromobenzene with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 4-Decylbromobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 4-Decylbenzeneboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Esterification: Reaction with diols to form boronic esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4)
Bases: (e.g., potassium carbonate, sodium hydroxide)
Solvents: (e.g., tetrahydrofuran, toluene)
Oxidizing agents: (e.g., hydrogen peroxide)
Major Products:
Biaryl compounds: (from Suzuki-Miyaura coupling)
Phenols: (from oxidation)
Boronic esters: (from esterification)
Scientific Research Applications
4-Decylbenzeneboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Decylbenzeneboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methylbenzeneboronic acid
- 4-Butylbenzeneboronic acid
Comparison: 4-Decylbenzeneboronic acid is unique due to its long alkyl chain, which imparts different solubility and reactivity characteristics compared to shorter-chain analogs. This makes it particularly useful in applications requiring hydrophobic interactions or specific steric effects .
Properties
IUPAC Name |
(4-decylphenyl)boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BO2/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19/h11-14,18-19H,2-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFXNMCQHXLWNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCCCCCCCCC)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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